(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 365.43 g/mol .
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen and oxygen in its structure. It falls under the category of spiro compounds, which are characterized by having two or more rings that share a single atom. The specific structure of (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone contributes to its unique chemical reactivity and potential biological activity.
The synthesis of (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone typically involves several multi-step organic reactions. Key steps include:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
For large-scale synthesis, automated reactors and continuous flow systems may be employed to improve efficiency and maintain consistent quality in production.
The molecular structure of (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone features a spirocyclic arrangement with both nitrogen and oxygen atoms integrated into its framework. The InChI code for this compound is InChI=1S/C22H23NO4/c1-21(2)25-13-22(14-26-21)11-23(12-22)20(24)19-15-7-3-5-9-17(15)27-18-10-6-4-8-16(18)19/h3-10,19H,11-14H2,1-2H3
.
The key data points for this compound include:
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone can undergo several types of chemical reactions:
The efficiency of these reactions depends on various factors including the choice of reagents and reaction conditions such as temperature and pH.
The mechanism of action for (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The structural features facilitate binding to these targets, leading to modulation of their activity which may trigger downstream signaling pathways related to gene expression and metabolic processes.
Key physical properties include:
Relevant chemical properties encompass:
Empirical studies indicate that the compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures.
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone has several notable applications:
This comprehensive analysis underscores the significance of (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-y)(3-methoxyphenyl)methanone in both scientific research and industrial applications, highlighting its potential for further exploration in medicinal chemistry and material science.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3